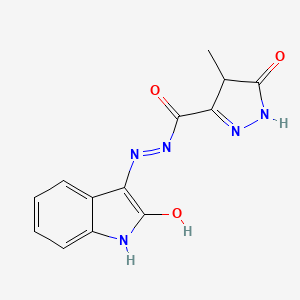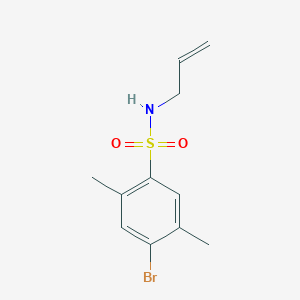![molecular formula C19H17BrN2O4 B5117723 N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B5117723.png)
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine, also known as BMAA, is a non-proteinogenic amino acid that has been found to be present in various natural sources, including cyanobacteria and certain species of plants. BMAA has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been found to act as a potent excitotoxin, causing overstimulation of neurons and subsequent cell death. It has also been shown to disrupt the normal functioning of astrocytes, which play a crucial role in maintaining the health of neurons.
Biochemical and Physiological Effects
In addition to its neurotoxic effects, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has also been found to have a range of biochemical and physiological effects. These include the inhibition of protein synthesis, the disruption of the cytoskeleton, and the induction of apoptosis.
実験室実験の利点と制限
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has several advantages as a research tool, including its ability to induce neurodegeneration in vitro and in vivo, and its potential as a biomarker for exposure to cyanobacteria. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research on N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine. These include further investigation into its role in the development of neurodegenerative diseases, the development of new methods for detecting and quantifying N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine in environmental samples, and the exploration of potential therapeutic interventions to mitigate its neurotoxic effects.
In conclusion, N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential role in the development of neurodegenerative diseases. Its neurotoxic effects have been extensively studied, and there are several potential future directions for research on this compound. However, its potential toxicity and the need for careful handling and disposal should be taken into consideration when conducting experiments with N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine.
合成法
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can be synthesized through a variety of methods, including the reaction of L-serine with acrylonitrile and subsequent hydrolysis, or the reaction of 2-amino-3-(4-bromophenyl)acrylic acid with glycine. However, the most common method involves the reaction of L-glutamine with 4-bromoaniline and acryloyl chloride, followed by hydrolysis.
科学的研究の応用
N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine has been the subject of extensive scientific research, particularly in the field of neurotoxicology. Studies have shown that N-{3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine can induce oxidative stress, mitochondrial dysfunction, and neuroinflammation, which may contribute to the development of neurodegenerative diseases.
特性
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c1-12-2-6-14(7-3-12)18(25)22-16(19(26)21-11-17(23)24)10-13-4-8-15(20)9-5-13/h2-10H,11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMHBNGQMRRHQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5117650.png)
![5-{[(4-methoxybenzyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117652.png)

![1-{3-[(2,6,8-trimethyl-4-quinolinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B5117674.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
![methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)

![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5117684.png)
![2-methyl-1-[(2-nitrophenyl)sulfonyl]piperidine](/img/structure/B5117696.png)
![1,7-dimethyl-5-(1-piperidinylcarbonyl)-3-(4-vinylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5117704.png)
![N-1,3-benzodioxol-5-yl-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5117706.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5117716.png)
![4-methyl-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5117720.png)
![3-methyl-1-[(2-methylphenoxy)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5117733.png)